molecular formula C12H12N2O2S B8754958 4-(Benzenesulfonyl)benzene-1,2-diamine CAS No. 54029-75-3

4-(Benzenesulfonyl)benzene-1,2-diamine

Cat. No.: B8754958
CAS No.: 54029-75-3
M. Wt: 248.30 g/mol
InChI Key: RJQHQUNYKXLSFE-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzenesulfonyl group (-SO₂C₆H₅) at the para position of the benzene ring. This electron-withdrawing substituent significantly influences the compound’s electronic properties, reactivity, and applications in medicinal and materials chemistry.

Properties

CAS No.

54029-75-3

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

4-(benzenesulfonyl)benzene-1,2-diamine

InChI

InChI=1S/C12H12N2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

RJQHQUNYKXLSFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl-Substituted Benzene-1,2-diamines

Key Analogs :

  • 4-(Methylsulfonyl)benzene-1,2-diamine (CAS: 21731-57-7): Features a methylsulfonyl (-SO₂CH₃) group, offering a smaller steric profile and moderate electron-withdrawing effects compared to the bulkier benzenesulfonyl group .
  • 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4): Contains an ethanesulfonyl (-SO₂CH₂CH₃) group, providing intermediate steric and electronic properties between methylsulfonyl and benzenesulfonyl derivatives .

Structural and Electronic Differences :

Compound Substituent Molecular Weight Electron Effect Reactivity in Cyclization Reactions
4-(Benzenesulfonyl)benzene-1,2-diamine -SO₂C₆H₅ ~262.3* Strongly withdrawing Reduced (due to steric/electronic hindrance)
4-(Methylsulfonyl)benzene-1,2-diamine -SO₂CH₃ 200.26 Moderately withdrawing Moderate
4-(Ethanesulfonyl)benzene-1,2-diamine -SO₂CH₂CH₃ 200.26 Moderately withdrawing Moderate

*Calculated based on molecular formula.

Ether- and Heterocycle-Substituted Benzene-1,2-diamines

Key Analogs :

  • 4-(Difluoromethoxy)benzene-1,2-diamine (CAS: 172282-50-7): Contains a -OCF₂H group, combining electron-withdrawing fluorine atoms with moderate steric bulk .
  • 4-(Methoxymethyl)benzene-1,2-diamine (CAS: 85912-92-1): Features a methoxymethyl (-CH₂OCH₃) group, imparting electron-donating effects and increased solubility .

Comparative Properties :

Compound Substituent Molecular Weight logP Hydrogen Bond Donors
This compound -SO₂C₆H₅ ~262.3 ~1.5* 2 (amine groups)
4-(Difluoromethoxy)benzene-1,2-diamine -OCF₂H 174.15 -0.06 4
4-(Methoxymethyl)benzene-1,2-diamine -CH₂OCH₃ 168.2* ~0.5 2
4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine -C₃H₂N₄CH₃ 190.2 -0.06 4

*Estimated based on molecular structure.

Piperazinyl-Substituted Benzene-1,2-diamines

Comparison :

  • The piperazinyl group introduces basicity (pKa ~8.5) and conformational flexibility, contrasting with the planar, rigid benzenesulfonyl group.
  • Such derivatives are pivotal in serotonin receptor antagonists, highlighting the role of substituent choice in target-specific drug design .

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